molecular formula C23H27N5O2 B2521425 6-Cyclopentyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 887672-17-5

6-Cyclopentyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2521425
CAS RN: 887672-17-5
M. Wt: 405.502
InChI Key: SXRAFQPRQQLFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopentyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C23H27N5O2 and its molecular weight is 405.502. The purity is usually 95%.
BenchChem offers high-quality 6-Cyclopentyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopentyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its effects on specific cancer cell lines, investigating its ability to inhibit tumor growth and metastasis. Preliminary studies suggest that it may interfere with key cellular pathways involved in cancer progression .

Kinase Inhibition

As a purine derivative, this compound interacts with kinases—a class of enzymes crucial for cell signaling and regulation. Its unique structure allows it to selectively inhibit specific kinases, potentially modulating cellular processes related to inflammation, cell proliferation, and immune responses. Kinase inhibitors are valuable tools in drug discovery and personalized medicine .

Neurological Disorders

Given its purine scaffold, researchers have explored the compound’s impact on neurological disorders. It may influence neurotransmitter release, neuronal excitability, or neuroinflammation. Investigations into its potential as a neuroprotective agent or a modulator of synaptic plasticity are ongoing .

Cardiovascular Applications

The compound’s purine core suggests possible cardiovascular applications. It could affect vascular tone, platelet aggregation, or endothelial function. Researchers investigate its potential as an antiplatelet agent, vasodilator, or protective factor against ischemic events .

Anti-Inflammatory Properties

Inflammation plays a role in various diseases, from autoimmune conditions to cardiovascular disorders. This compound’s unique structure may confer anti-inflammatory effects by modulating cytokine production or immune cell activation. Researchers explore its potential as an anti-inflammatory drug candidate .

Metabolic Disorders

Metabolic pathways are tightly regulated, and disruptions can lead to diseases like diabetes or obesity. The compound’s impact on metabolic enzymes (such as kinases or phosphatases) could be relevant. Studies investigate its effects on glucose homeostasis, lipid metabolism, and insulin sensitivity .

properties

IUPAC Name

6-cyclopentyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-14-9-11-17(12-10-14)13-26-21(29)19-20(25(4)23(26)30)24-22-27(18-7-5-6-8-18)15(2)16(3)28(19)22/h9-12,18H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRAFQPRQQLFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4C5CCCC5)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopentyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

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